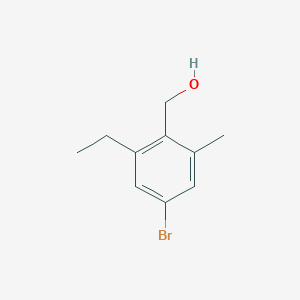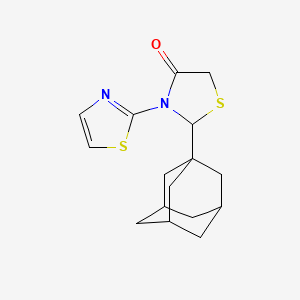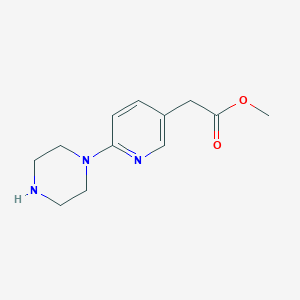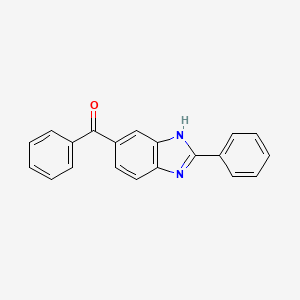
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a phenyl group, and a carbonitrile group attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of benzoylacetone with arylthiourea in the presence of ethanol and sulfuric acid, followed by cyclization to form the pyrimidine ring . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), which plays a role in angiogenesis . This inhibition can disrupt the formation of new blood vessels, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine: This compound has a similar structure but includes a furan ring instead of a phenyl group.
4-Amino-6-chloropyrimidine: This compound has a chlorine atom instead of the methoxyphenyl group.
Uniqueness
4-Amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxyphenyl and phenyl groups provide hydrophobic interactions, while the amino and carbonitrile groups offer sites for hydrogen bonding and nucleophilic attacks. This unique combination makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H14N4O |
|---|---|
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
4-amino-6-(4-methoxyphenyl)-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4O/c1-23-14-9-7-12(8-10-14)16-15(11-19)17(20)22-18(21-16)13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,21,22) |
Clave InChI |
XBGNFLPGDLHQJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


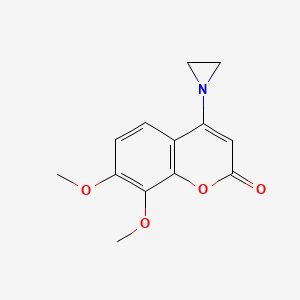

![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)
